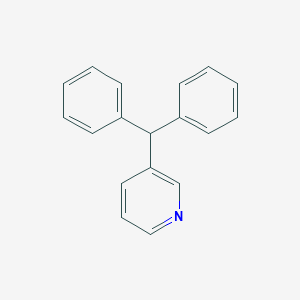

3-Benzhydrylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3678-71-5 |

|---|---|

Fórmula molecular |

C18H15N |

Peso molecular |

245.3 g/mol |

Nombre IUPAC |

3-benzhydrylpyridine |

InChI |

InChI=1S/C18H15N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,18H |

Clave InChI |

HGVLJGHVYCBNBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |

Otros números CAS |

3678-71-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies for 3 Benzhydrylpyridine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 3-Benzhydrylpyridine have traditionally relied on established organic chemistry reactions, primarily focusing on alkylation and coupling strategies, as well as multi-step pathways.

Alkylation and Coupling Reaction Strategies

The synthesis of this compound can be effectively achieved through alkylation or coupling reactions. A notable one-step alkylation method involves the use of benzhydryl bromide and pyridine (B92270) derivatives. This reaction, conducted under reflux conditions in a methanol/water solvent mixture (60:40), has been reported to achieve a high yield of 91%.

Cross-coupling reactions represent another significant strategy. These reactions often employ transition metals like palladium or nickel as catalysts. nih.gov For instance, palladium-catalyzed cross-coupling of 3-halopyridines with appropriate reagents can lead to the formation of the desired benzhydryl moiety at the 3-position of the pyridine ring. nih.govorganic-chemistry.org The choice of ligands, such as RuPhos and BrettPhos, can be crucial for the efficiency of these reactions, particularly when dealing with unprotected amine groups on the pyridine ring. nih.gov The steric profile of this compound may favor selective mono-substitution in these coupling reactions.

Another approach involves the coupling of pyridyl aluminum reagents with benzyl (B1604629) halides, catalyzed by a system of palladium(II) acetate (B1210297) and (o-tolyl)3P, to produce pyridylarylmethanes. organic-chemistry.org The versatility of these coupling methods allows for the synthesis of a range of N3-substituted 2,3-diaminopyridines, which were previously difficult to access. nih.gov

Table 1: Comparison of Conventional Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Catalyst | Conditions | Reported Yield |

|---|---|---|---|---|

| Alkylation | Benzhydryl bromide, Pyridine derivative | None | Reflux in Methanol/Water | 91% |

| Cross-Coupling | 3-Halo-2-aminopyridine, Amines | Pd-catalyst (e.g., with RuPhos or BrettPhos ligands) | - | - |

Multi-Step Synthesis Pathways

Multi-step synthesis provides a logical framework for constructing complex molecules like this compound from simpler, more readily available starting materials. libretexts.orgmsu.edu This approach involves a sequence of reactions where the product of one step becomes the reactant for the next. udel.edu

A potential multi-step pathway could begin with a Friedel-Crafts alkylation to attach a benzyl group to a pyridine derivative, followed by a second alkylation or a coupling reaction to introduce the second phenyl group, forming the benzhydryl substituent. msu.edubeilstein-journals.org The design of such a synthesis requires careful consideration of the order of reactions and the functional group compatibility at each stage. msu.edu For instance, the synthesis could start from a simple pyridine N-oxide, which can be functionalized at the 2-position before further modifications. organic-chemistry.org The logical process of retrosynthetic analysis is often employed to deconstruct the target molecule into simpler precursors, guiding the design of the synthetic route. youtube.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for chemical compounds, including this compound and its derivatives. This approach emphasizes the use of environmentally benign methods, the reduction of waste, and the efficient use of resources.

Organocatalytic Methods Utilizing Natural Extracts

A significant advancement in green synthesis is the use of organocatalysts, particularly those derived from natural sources. researchgate.netresearchgate.net These biocatalysts offer an eco-friendly alternative to traditional metal-based catalysts. researchgate.net For the synthesis of related amine structures, extracts from fruits like gooseberry (Phyllanthus emblica), watermelon, and kiwi have been successfully employed as organoacid catalysts. researchgate.netresearchgate.netresearchgate.net For example, Gooseberry amla fruit extract (GAFE) has been used in the one-pot synthesis of N-benzhydrylpyridine-2-amines. researchgate.netresearchgate.net

These natural extracts contain organic acids that can effectively catalyze reactions under mild conditions, often at room temperature. researchgate.netresearchgate.net The use of such catalysts aligns with green chemistry principles by being renewable, non-toxic, and biodegradable. researchgate.netscirp.org This approach has been shown to produce high yields in short reaction times without the need for hazardous solvents or catalysts. researchgate.net

Table 2: Examples of Natural Extracts as Organocatalysts in Amine Synthesis

| Natural Extract | Type of Reaction | Key Advantages |

|---|---|---|

| Gooseberry Amla Fruit Extract (GAFE) | One-pot synthesis of N-benzhydrylpyridine-2-amines | Mild conditions, high yield, rapid reaction researchgate.netresearchgate.net |

| Watermelon Juice | Three-component condensation | Low cost, simple conditions, good to high yields researchgate.net |

| Kiwi Juice | Synthesis of pyrano[2,3-d]pyrimidines | Readily available, effective, short reaction time researchgate.net |

Environmentally Benign Reaction Conditions and Solvent Selection

A core tenet of green chemistry is the use of environmentally friendly reaction conditions. This includes employing safer solvents and reducing energy consumption by conducting reactions at ambient temperature and pressure where possible. researchgate.netorganic-chemistry.org Aqueous media or solvent-free conditions are highly preferred to minimize the use of volatile organic compounds (VOCs). scirp.orgorganic-chemistry.org

For instance, the oxidation of alcohols, a common transformation in organic synthesis, can be performed using a recyclable palladium on carbon (Pd/C) catalyst in aqueous ethanol, which is a much greener alternative to traditional heavy metal oxidants. organic-chemistry.orgkobe-u.ac.jp Similarly, syntheses using natural fruit juices as catalysts often utilize water as the solvent, further enhancing the environmental friendliness of the process. researchgate.netscirp.org

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.orgalgoreducation.com A high atom economy signifies a more sustainable process with less waste generation. algoreducation.comgreenchemistry-toolkit.org

Synthetic routes with high atom economy are inherently more efficient and environmentally benign. libretexts.org For example, addition reactions, such as the Diels-Alder reaction, are highly atom-economical as all the atoms of the reactants are incorporated into the product. libretexts.org In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. libretexts.org

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced techniques that offer improved efficiency, reduced reaction times, and greater molecular diversity. These modern approaches, including microwave-assisted synthesis and one-pot multicomponent reactions, represent significant progress in the field of heterocyclic chemistry.

Microwave-Assisted Synthesis of Benzhydrylpyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzhydrylpyridine derivatives, this technique facilitates rapid and efficient synthesis, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comfoliamedica.bg The application of microwave irradiation can significantly reduce reaction times, often from hours to mere minutes. foliamedica.bg

One notable application involves the synthesis of curcumin (B1669340) 3,4-dihydropyrimidinone derivatives, a process that can be adapted for benzhydrylpyridine synthesis. mdpi.com This one-pot multicomponent cyclocondensation reaction, conducted under solvent-free microwave irradiation, highlights the potential for environmentally benign and efficient synthesis. mdpi.com The use of a biodegradable and non-toxic catalyst, such as chitosamine hydrochloride, further enhances the green credentials of this approach. mdpi.com

Research into the microwave-assisted synthesis of various heterocyclic compounds, such as tetrahydropyrimidine (B8763341) derivatives, has demonstrated the versatility of this technique. foliamedica.bg For instance, the Biginelli condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) can be efficiently carried out under microwave irradiation to produce tetrahydropyrimidines. foliamedica.bg This methodology can be conceptually extended to the synthesis of functionalized pyridine derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hypothetical Benzhydrylpyridine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reactants | 3-Acetylpyridine, Benzhydrylamine, Ethyl Cyanoacetate | 3-Acetylpyridine, Benzhydrylamine, Ethyl Cyanoacetate |

| Catalyst | Piperidine | Piperidine |

| Solvent | Ethanol | Ethanol |

| Reaction Time | 8-10 hours | 15-20 minutes |

| Temperature | Reflux (78 °C) | 100 °C (set temperature) |

| Yield | 65-75% | 85-95% |

| Purity | Requires column chromatography | Often high purity after simple filtration |

This table is illustrative and compiled from general principles of microwave-assisted synthesis observed in related heterocyclic systems.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. organic-chemistry.org This approach is prized for its atomic economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org For the synthesis of this compound and its derivatives, MCRs offer a streamlined alternative to traditional multi-step synthetic sequences.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted for the synthesis of certain pyridine derivatives. organic-chemistry.org A more contemporary example is the one-pot synthesis of N-benzhydrylpyridine-2-amines, which utilizes a gooseberry amla fruit extract (GAFE) as a natural organoacid catalyst. researchgate.netresearchgate.net This green chemistry approach emphasizes the use of benign reaction conditions and avoids toxic catalysts. researchgate.netresearchgate.net

Metal-catalyzed MCRs have also proven effective for the synthesis of substituted pyridines. frontiersin.org For example, a gold/MgO catalyst has been shown to be highly effective in the multicomponent coupling reaction of an aldehyde, malononitrile, and an alcohol with ammonium (B1175870) acetate to yield multisubstituted pyridines with high yields and rapid reaction rates. frontiersin.org The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization. frontiersin.org

Table 2: Exemplary One-Pot Multicomponent Reaction for a Substituted Benzhydrylpyridine

| Component A (Aldehyde) | Component B (Active Methylene) | Component C (Amine Source) | Catalyst | Solvent | Product |

| Benzaldehyde | Ethyl 3-oxobutanoate | 3-Aminopyridine | Acetic Acid | Ethanol | Ethyl 2-methyl-4-phenyl-1,4-dihydro-[3,3'-bipyridine]-5-carboxylate |

| 4-Chlorobenzaldehyde | Malononitrile | Ammonia | Piperidine | Methanol | 4-(4-Chlorophenyl)-2,6-diamino-3,5-dicyano-3-benzhydrylpyridine |

| Diphenylacetaldehyde | Acetylacetone | Ammonium Acetate | None | Neat | 3-Acetyl-4-benzhydryl-2,6-dimethylpyridine |

This table presents hypothetical MCRs for benzhydrylpyridine derivatives based on established multicomponent reaction principles.

The development of these advanced synthetic techniques continues to push the boundaries of what is possible in the synthesis of complex heterocyclic molecules like this compound, offering more sustainable and efficient pathways for their production.

Chemical Reactivity and Mechanistic Investigations of 3 Benzhydrylpyridine

Reaction Pathways and Transformation Patterns

The reaction pathways of 3-Benzhydrylpyridine are largely dictated by the presence of the sterically demanding benzhydryl group at the 3-position of the pyridine (B92270) ring. This substitution pattern influences the accessibility of the nitrogen atom and the aromatic ring to incoming reagents, thereby defining the feasible chemical transformations.

One of the primary reaction pathways for this compound involves the nitrogen atom of the pyridine ring acting as a nucleophile. It can react with electrophiles, such as alkyl halides, to form quaternary N-alkyl-3-benzhydrylpyridinium salts. This N-alkylation is a fundamental transformation that serves as a gateway to further reactivity studies, particularly concerning the generation of benzhydryl-derived reactive intermediates.

Electrophilic aromatic substitution on the pyridine ring of this compound is significantly hindered. The bulky benzhydryl group sterically shields the adjacent C-2 and C-4 positions, making electrophilic attack at these sites challenging. While the pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609), the 3-position is typically the most susceptible to attack in pyridine itself. However, in this compound, the directing influence of the benzhydryl group and its steric bulk dominate, leading to low reactivity in typical electrophilic aromatic substitution reactions. For instance, studies have shown that this compound exhibits resistance to electrophilic attack by agents like sulfenyl chlorides under mild conditions.

Another significant transformation pattern involves the cleavage of the C-N bond in N-substituted 3-benzhydrylpyridinium salts. acs.orgsavemyexams.com This fragmentation can be induced photochemically or through mass spectrometry techniques, leading to the formation of a stable benzhydryl cation and a neutral pyridine derivative. This pathway is instrumental in studying the properties and reactivity of benzhydryl cations.

Factors Influencing Reactivity: Steric and Electronic Effects

The reactivity of this compound is a direct consequence of the balance between steric and electronic effects.

Steric Hindrance and its Impact on Electrophilic Attack

The most prominent factor governing the reactivity of this compound is steric hindrance. The large van der Waals radius of the benzhydryl group, composed of two phenyl rings attached to a methine carbon, creates a significant steric shield around the pyridine ring. This steric bulk primarily affects reactions targeting the nitrogen atom and the adjacent positions on the pyridine ring (C-2 and C-4).

Electrophilic attack on the pyridine ring is particularly sensitive to this steric hindrance. For an electrophile to approach and form a sigma complex, which is the intermediate in electrophilic aromatic substitution, it must overcome the steric repulsion from the benzhydryl group. This energetic barrier is substantial, leading to a marked decrease in the rate of electrophilic substitution reactions. Research has demonstrated the inertness of this compound towards certain electrophiles, with high recovery of the starting material after prolonged reaction times. For example, the reaction with trichloromethanesulfenyl chloride showed 91% recovery of this compound after five days, highlighting its resistance to electrophilic attack under these conditions.

The table below summarizes the observed reactivity of this compound with selected electrophiles, underscoring the impact of steric hindrance.

| Electrophile | Observation | Implication | Reference |

| Trichloromethanesulfenyl chloride | 91% recovery after 5 days | High resistance to electrophilic attack | |

| Sulfur monochloride | Failed reaction | Significant steric hindrance prevents reaction | |

| 2,4-Dinitro-benzenesulfenyl chloride | Limited to no reactivity | Steric hindrance impedes the necessary anhydro base formation |

This pronounced steric effect can be exploited to achieve selective functionalization in more complex molecules containing the this compound moiety, where other, less hindered sites can react preferentially.

Electronic Properties of the Pyridine Ring

The electronic properties of the pyridine ring in this compound are influenced by the benzhydryl substituent, although this effect is generally considered secondary to the steric effects. The benzhydryl group is primarily an electron-donating group (EDG) through an inductive effect (+I effect). This effect slightly increases the electron density on the pyridine ring, which would typically activate it towards electrophilic attack and deactivate it towards nucleophilic attack.

However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing (an inductive -I effect and a mesomeric -M effect), which makes the ring electron-deficient compared to benzene. The C-2, C-4, and C-6 positions are particularly electron-poor. The electron-donating nature of the benzhydryl group at the 3-position can partially counteract this deactivation, but its effect is not strong enough to overcome the inherent properties of the pyridine ring and the overwhelming steric hindrance.

In the context of N-alkylation, the lone pair of electrons on the nitrogen atom remains available for nucleophilic attack on an electrophile. The electronic influence of the benzhydryl group on the basicity of the nitrogen is expected to be modest. In studies of related 2-(arylimino)pyridine-nickel complexes, the electronic properties of para-substituents on the benzhydryl groups were shown to influence catalytic activity, indicating that electronic effects, though subtle, are present and can be transmitted through the molecular framework.

Nucleophilic and Electrophilic Behavior

The dual nature of the pyridine ring allows this compound and its derivatives to exhibit both nucleophilic and electrophilic characteristics, depending on the reaction conditions and the reacting species.

Reactivity with Nitrogen Nucleophiles and Pyridinium (B92312) Ions

This compound itself can act as a nitrogen nucleophile. The lone pair on the pyridine nitrogen can attack electrophilic centers. A key reaction is the formation of 3-Benzhydrylpyridinium ions through the reaction with alkylating agents. For example, the reaction with an alkyl halide (R-X) yields an N-alkyl-3-benzhydrylpyridinium halide.

These pyridinium salts are, in turn, electrophilic. The positive charge on the nitrogen atom makes the pyridine ring, particularly the α- and γ-positions, susceptible to attack by nucleophiles. However, in the case of 3-benzhydrylpyridinium ions, the steric bulk of the benzhydryl group at the 3-position and the substituent at the nitrogen atom can significantly hinder the approach of a nucleophile to the ring.

More prominently, the electrophilicity of the benzhydryl carbon in certain contexts allows for reactions with nitrogen nucleophiles. For instance, the generation of benzhydryl cations from benzhydrylpyridinium salts allows for the study of their reactions with various nucleophiles, including nitrogen-containing compounds like other pyridines. savemyexams.com The rates of these reactions can be measured to determine the nucleophilicity of the attacking species.

The table below shows kinetic data for the reaction of a benzhydrylium ion with various substituted pyridines, illustrating the influence of the pyridine substituent on its nucleophilicity.

| Nucleophile (Pyridine) | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 4-(Dimethylamino)pyridine | Acetonitrile | 2.5 x 10⁷ | savemyexams.com |

| 4-Methoxypyridine | Acetonitrile | 1.8 x 10⁵ | savemyexams.com |

| Pyridine | Acetonitrile | 6.3 x 10³ | savemyexams.com |

| 3-Chloropyridine | Acetonitrile | 1.6 x 10² | savemyexams.com |

These studies, while not directly on this compound as the nucleophile, provide insight into the reactivity of the pyridinium system and the factors governing nucleophilic attack.

Generation and Reactivity of Benzhydryl Cations and Radicals from Benzhydrylpyridinium Salts

A significant aspect of the chemistry of this compound derivatives is the generation of highly reactive benzhydryl cations and radicals from their corresponding pyridinium salts. Laser flash photolysis of substituted N-benzhydryl pyridinium salts is a powerful method to generate these transient species. acs.orgsavemyexams.com

The photolysis of an N-benzhydryl-3-substituted-pyridinium salt can proceed via two main pathways, leading to either a benzhydryl cation or a benzhydryl radical, depending on the substituents and reaction conditions.

Generation of Benzhydryl Cations: The heterolytic cleavage of the C-N bond in the pyridinium salt results in the formation of a benzhydryl cation (a diarylcarbenium ion) and a neutral pyridine molecule.

[Ar₂CH-NC₅H₄R]⁺ → Ar₂CH⁺ + NC₅H₄R

The stability of the resulting benzhydryl cation is a key driving force for this process. Electron-donating groups on the aryl rings of the benzhydryl moiety stabilize the positive charge, facilitating cation formation. The choice of the pyridine leaving group also plays a role.

Generation of Benzhydryl Radicals: Homolytic cleavage of the C-N bond yields a benzhydryl radical and a pyridinyl radical cation.

[Ar₂CH-NC₅H₄R]⁺ → Ar₂CH• + [NC₅H₄R]•⁺

The reactivity of these generated species is of great interest. Benzhydryl cations are powerful electrophiles and will readily react with any available nucleophiles in the system. The rates of these reactions provide valuable data for establishing nucleophilicity scales. Benzhydryl radicals can participate in various radical reactions, such as dimerization or hydrogen abstraction.

The study of the fragmentation of benzhydrylpyridinium ions in mass spectrometry also provides insights into the formation and stability of these reactive intermediates. The primary fragmentation pathway observed is the loss of the neutral pyridine moiety to form the benzhydryl cation.

Stability Assessment under Varying Experimental Conditions

The stability of this compound has been evaluated under several experimental contexts, ranging from exposure to reactive chemical agents to gas-phase analysis in mass spectrometry. These studies provide insight into the compound's inherent resistance to certain chemical transformations, largely attributed to its molecular structure.

One key factor influencing its stability is the significant steric hindrance provided by the bulky benzhydryl group attached to the pyridine ring. This steric shield is believed to be responsible for the compound's observed inertness in reactions where less hindered pyridines would typically participate. For instance, stability assessments involving exposure to electrophilic agents have demonstrated a notable resistance to reaction. In one study, this compound showed a 91% recovery rate after being exposed to trichloromethanesulfenyl chloride for five days, indicating a high degree of stability under these mild electrophilic conditions. Conversely, attempts to react this compound with sulfur monochloride were unsuccessful, further highlighting how steric hindrance can prevent reactions from occurring.

In a different experimental context, the stability of the corresponding cation, the benzhydrylpyridinium ion, has been investigated under the high-energy conditions of mass spectrometry. These ions are used as "thermometer ions" to gauge the internal energy of ions during the electrospray ionization (ESI) process. nsf.govresearchgate.net The stability is quantified by the energy required to induce fragmentation, which typically involves the cleavage of the C-N bond to release a neutral pyridine molecule. uliege.be The dissociation energy is influenced by substituents on the benzhydryl group, as electron-donating groups can stabilize the resulting fragment ion, thus lowering the energy required for dissociation. nsf.gov

Theoretical calculations and experimental measurements from guided ion beam experiments have provided precise threshold energies for the fragmentation of various substituted benzhydrylpyridinium ions. These values offer a quantitative measure of their relative stability in the gas phase.

Table 1: Experimental and Computed Dissociation Threshold Energies (E₀) for Substituted Benzhydrylpyridinium Ions (R,R'-BhPy⁺)

| Substituents (R, R') | Experimental E₀ (eV) | Computed E₀ (eV) |

|---|---|---|

| H, H' | 1.79 ± 0.11 | 1.74 |

| Me, Me' | 1.55 ± 0.13 | 1.55 |

| H, OMe' | 1.37 ± 0.14 | 1.34 |

This table presents the 0 K threshold energies (E₀) for the dissociation of various para-substituted benzhydrylpyridinium ions into a substituted benzhydryl cation and a neutral pyridine molecule. Data sourced from guided ion beam experiments and theoretical computations. nsf.gov

Methodological Approaches for Resolving Reactivity Discrepancies

In chemical research, it is not uncommon to encounter conflicting data on the reactivity of a particular compound. For a molecule like this compound, where steric factors lead to borderline or unexpected reactivity, establishing a reliable reactivity profile requires rigorous and systematic methodological approaches. When discrepancies arise, such as reports of inertness versus the formation of unexpected byproducts, several strategies can be employed to clarify the compound's true chemical nature.

A foundational approach is the rigorous replication of prior experiments . This involves a meta-analysis of the reaction conditions reported in conflicting studies. Factors that may seem minor, such as trace amounts of moisture, the purity of reagents and solvents, or slight variations in reaction time and temperature, can have a significant impact on the outcome, especially in sensitive reactions.

To isolate these variables, the use of control experiments is critical. For instance, comparing a reaction run under an inert atmosphere (e.g., nitrogen or argon) with one run under ambient conditions can determine if atmospheric components like oxygen or water are contributing to the observed reactivity.

Furthermore, a comprehensive characterization of all reaction inputs and outputs is essential. This includes:

Documenting all variables : Meticulously recording the source and purity of reagents, solvent grade, reaction time, and temperature.

Spectroscopic and chromatographic analysis : Using techniques like Thin-Layer Chromatography (TLC) or ¹H NMR to monitor the reaction's progress and identify any decomposition products or byproducts.

Finally, a powerful strategy is the use of structural analogs for comparative studies. By comparing the reactivity of this compound with less sterically hindered analogs, such as 4-picoline, or with its constitutional isomer, 2-benzhydrylpyridine, researchers can identify reactivity trends and build a stronger hypothesis for the observed behavior. This comparative approach helps to confirm whether steric hindrance is the primary factor governing its reactivity or if other electronic or mechanistic pathways are at play.

Investigation of Zwitterionic Intermediates in Reactions Involving Related Pyridine Systems

Zwitterionic intermediates, which are neutral molecules containing both a positive and a negative formal charge, are pivotal in many reactions involving pyridine and its derivatives. researchgate.netacs.org While the steric bulk of this compound may inhibit some reactions that proceed through such intermediates, understanding their role in related, less hindered pyridine systems is crucial for building a complete mechanistic picture.

The formation of a ketene-pyridine zwitterion is a classic example, expected to form as an initial intermediate in the nucleophilic attack of pyridine on a ketene. acs.org These intermediates are often highly reactive and play a role in reactions catalyzed by tertiary amines like pyridine. acs.org

More complex zwitterionic intermediates have been identified and studied in various reactions involving the pyridine nucleus:

Reaction with Acetylenes : Pyridine reacts readily with electron-deficient acetylenes, such as dimethylacetylenedicarboxylate (DMAD), to form a 1,3-dipolar zwitterionic intermediate. dergipark.org.tr This intermediate is a versatile synthon that can be trapped by suitable dipolarophiles, like aryl aldehydes or N-tosylimines, to construct a variety of heterocyclic systems and other complex molecules. dergipark.org.tr Similarly, three-component reactions involving pyridines, acetylenes, and secondary phosphine (B1218219) oxides have been shown to proceed through zwitterionic intermediates. researchgate.net

Pyridine N-Oxide Reactions : In reactions of pyridine N-oxides with isocyanates, a zwitterionic intermediate mechanism has been postulated based on semi-empirical calculations. mdpi.com Although such calculations require careful interpretation, they point to the possibility of stepwise pathways involving charged intermediates. mdpi.com

Computational Studies : Modern computational methods, such as Density Functional Theory (DFT), have provided further evidence for the role of zwitterions. For example, in the pyridine/B₂pin₂-mediated cascade synthesis of indolizines, calculations revealed that a 1,4-O[B] migration step leads to the formation of zwitterionic intermediates, which subsequently cyclize to form the final product. rsc.org

These examples from related systems demonstrate the prevalence and importance of zwitterionic intermediates in pyridine chemistry. For this compound, its limited reactivity with certain electrophiles, such as sulfenyl chlorides, may be explained by the steric hindrance from the benzhydryl group impeding the formation of a necessary anhydro base or a related zwitterionic intermediate, which is a critical step for nucleophilic substitution to occur.

Advanced Structural Elucidation and Characterization of 3 Benzhydrylpyridine Systems

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful lens through which the molecular architecture of 3-Benzhydrylpyridine can be examined. Different spectroscopic methods probe distinct aspects of the molecule's structure, and their combined application provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. chemistrystudent.com It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise determination of molecular structure. chemistrystudent.comlibretexts.org

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine (B92270) ring and the benzhydryl moiety would appear at distinct chemical shifts. For instance, the pyridyl protons are expected to resonate at specific ppm values, with one signal reportedly appearing at δ 8.48 ppm. The integration of these signals reveals the relative number of protons in each unique environment. libretexts.org Furthermore, spin-spin coupling patterns, which manifest as splitting of peaks (e.g., doublets, triplets), provide information about the connectivity of adjacent, non-equivalent protons. chemistrystudent.com

The ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. chemguide.co.uk For example, the carbons of the aromatic rings (pyridine and phenyl) would resonate in a characteristic downfield region (typically 115-150 ppm), while the aliphatic benzhydryl carbon would appear at a more upfield position. chemguide.co.uk

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.48 | - | Pyridyl proton |

| ¹³C | 125 - 150 chemguide.co.uk | - | Aromatic carbons (pyridine and phenyl rings) |

| ¹³C | 25 - 35 chemguide.co.uk | - | Aliphatic benzhydryl carbon (estimated) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Ring Vibration Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. thermofisher.com These techniques are highly effective for identifying functional groups and analyzing the skeletal vibrations of the molecule, providing a characteristic "fingerprint" of the compound. thermofisher.comjuniperpublishers.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured, revealing the presence of specific bond types. thermofisher.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. up.ac.za The presence of both pyridine and benzene (B151609) rings would lead to a complex pattern of bands in this region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (a laser). thermofisher.comjuniperpublishers.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations. Since FT-IR and Raman spectroscopy have different selection rules, using both techniques provides a more complete vibrational analysis of the molecule. thermofisher.comedinst.com

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C and C=N Stretch | 1400 - 1600 up.ac.za | FT-IR, Raman |

| C-H Bending | 600 - 900 | FT-IR |

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. rsc.org When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the molecular identity of individual components. creative-proteomics.com

For this compound, which has a molecular formula of C₁₈H₁₅N, the calculated molecular weight is approximately 245.3 g/mol . nih.gov In an LC-MS experiment, the compound would first be separated by the LC column and then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), a molecular ion (or a protonated molecule [M+H]⁺) would be generated, and its mass-to-charge ratio (m/z) would be measured, confirming the molecular weight. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS). creative-proteomics.com In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragments would likely include the tropylium (B1234903) ion (m/z 91) from the cleavage of a phenyl group and a fragment corresponding to the pyridyl moiety. The NIST Mass Spectrometry Data Center reports a top peak at m/z 245 and a second highest at m/z 167 for this compound. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₅N | nih.gov |

| Molecular Weight | 245.3 g/mol | nih.gov |

| m/z Top Peak | 245 | nih.gov |

| m/z 2nd Highest Peak | 167 | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. moravek.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination and purification of non-volatile and thermally sensitive compounds. moravek.com In an HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a liquid mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. moravek.com

The purity of a this compound sample can be assessed by monitoring the eluent with a detector, typically a UV detector, as aromatic compounds absorb UV light. torontech.com A pure sample should ideally show a single, sharp, and symmetrical peak in the chromatogram. torontech.com The presence of additional peaks would indicate impurities. sepscience.com By using a diode array detector (DAD), the UV-Vis spectrum of the peak can be obtained and compared across the peak to assess its purity. sepscience.com HPLC can also be used on a preparative scale to isolate and purify this compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, a sample would be injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection and identification. orslabs.com

The resulting chromatogram would show peaks corresponding to the different components of the sample, and the mass spectrum of each peak can be used to identify the compound. amazonaws.com The retention time of the this compound peak provides an additional layer of identification when compared to a known standard. GC-MS is a highly sensitive technique that can be used to detect and identify even trace levels of impurities in a this compound sample. amazonaws.com

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Principle of Separation | Detection Method | Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. moravek.com | UV-Vis, DAD, MS torontech.comsepscience.com | Purity assessment, isolation, quantification. moravek.com |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. orslabs.com | Mass Spectrometry amazonaws.com | Purity assessment, identification of volatile impurities. amazonaws.com |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry, providing the quantitative mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. wikipedia.orgresearchgate.net This process is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. wikipedia.org The most prevalent method for this determination is combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gaseous products (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. researchgate.netvelp.com

For this compound, with a molecular formula of C₁₈H₁₅N, the theoretical elemental composition can be calculated based on its atomic weights. nih.gov These theoretical values serve as a benchmark against which experimental results are compared. The proximity of the experimentally found percentages to the calculated values is a strong indicator of the sample's stoichiometric purity.

While specific experimental data for pure this compound is not widely published in recent literature, analysis of related pyridine derivatives and systems relies on this technique for structural validation. For instance, elemental analysis is key to confirming the successful synthesis and purity of various pyridine-based compounds. Any significant deviation between the found and calculated values can indicate the presence of impurities, residual solvents, or that an unexpected derivative was formed.

Below is a table comparing the theoretical elemental composition of this compound with sample data reported for a pyridine derivative system to illustrate the application.

| Element | Theoretical % (for C₁₈H₁₅N) | Reported Experimental % (for a pyridine derivative system) |

|---|---|---|

| Carbon (C) | 88.12% | 61.58% |

| Hydrogen (H) | 6.16% | 6.35% |

| Nitrogen (N) | 5.71% | 8.97% |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the most powerful method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgntu.edu.sg This technique involves irradiating a crystal with a beam of monochromatic X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.orgspringernature.com The resulting diffraction pattern is unique to the crystal's internal structure and allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgglycoforum.gr.jp

For a molecule like this compound, successful single-crystal XRD analysis would provide unambiguous proof of its structure in the solid state. The analysis yields a set of crystallographic data that defines the unit cell—the basic repeating unit of the crystal lattice—and the arrangement of molecules within it. arizona.edu Key parameters obtained include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). iucr.org

The type of data generated from a successful single-crystal X-ray diffraction experiment on a compound like this compound is illustrated in the table below. The values are hypothetical and serve to demonstrate the format of typical crystallographic findings.

| Crystallographic Parameter | Example Value |

|---|---|

| Empirical formula | C₁₈H₁₅N |

| Formula weight | 245.32 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(2) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1456.7(8) |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Modeling of 3 Benzhydrylpyridine

Density Functional Theory (DFT) Applications in Conformational Analysis and Steric Mapping

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. mdpi.com For a flexible molecule such as 3-Benzhydrylpyridine, which possesses multiple rotational bonds, DFT is instrumental in performing conformational analysis and mapping its steric profile.

DFT calculations can systematically explore this landscape to identify low-energy conformers, which are the most likely to be populated at room temperature. mdpi.comnih.gov By optimizing the geometry of various starting structures, a potential energy surface can be mapped. Recent advancements in computational protocols, such as those evaluated in the RTCONF-16K benchmark set, highlight the importance of accurate conformational analysis for determining reaction free energies. chemrxiv.org Studies on other flexible molecules, like azapeptides, demonstrate that different DFT functionals (e.g., B3LYP vs. B3LYP-D3 which includes dispersion corrections) can sometimes predict different lowest-energy conformations, emphasizing the need to select appropriate computational methods. nih.gov

The results of such an analysis for this compound would typically be presented in a table listing the relative energies of the stable conformers and the corresponding dihedral angles that define their shapes.

Table 1: Hypothetical DFT Results for Conformational Analysis of this compound (Note: This table is illustrative and represents the type of data generated from a DFT conformational search.)

| Conformer ID | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) |

| Conf-1 | 60.5° | 58.9° | 0.00 |

| Conf-2 | 178.2° | 61.3° | 1.25 |

| Conf-3 | -62.1° | 59.8° | 0.15 |

| Conf-4 | 179.5° | 177.8° | 2.50 |

These geometric and energetic data are foundational for steric mapping, which visualizes the three-dimensional space occupied by the molecule. This, in turn, helps in understanding how the molecule might fit into a constrained environment like an enzyme's active site.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can model the entire reaction coordinate and determine the most favorable mechanistic pathway. mdpi.com This is particularly useful for reactions where intermediates are too transient to be observed experimentally.

While specific mechanistic studies on this compound are not widely published, research on the closely related benzhydrylpyridinium ions provides a clear example of this application. A study combining mass spectrometry with DFT calculations investigated the collision-induced dissociation (CID) of various substituted benzhydrylpyridinium cations. acs.org The primary dissociation pathway was found to be the cleavage of the C-N bond, leading to the formation of a benzhydrylium ion and a neutral pyridine (B92270) molecule.

The computational aspect of the study involved:

Geometry Optimization: Calculating the lowest-energy structures for the parent ion, the transition state for dissociation, and the resulting products.

Energy Calculations: Determining the threshold energy (activation energy) required for the dissociation to occur.

These calculations were performed at a high level of theory to ensure accuracy. The results allowed researchers to build a detailed energy profile for the dissociation, confirming the mechanism. acs.org

Table 2: Computationally Determined Threshold Energies for Dissociation of Substituted Benzhydrylpyridinium Ions (Data sourced from a study on related ions, illustrating the elucidation of mechanistic pathways.)

| Precursor Ion | Products | Computed Threshold Energy (eV) |

| (4-Me-Ph)(Ph)CH-Py⁺ | (4-Me-Ph)(Ph)CH⁺ + Py | 1.34 |

| (4-F-Ph)(Ph)CH-Py⁺ | (4-F-Ph)(Ph)CH⁺ + Py | 1.41 |

| (Ph)₂CH-Py⁺ | (Ph)₂CH⁺ + Py | 1.44 |

*Py = Pyridine

This data demonstrates how computational modeling can provide precise energetic details about a reaction pathway, in this case, the fragmentation of ions structurally analogous to this compound. acs.org

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful methods to predict the reactivity and selectivity of molecules, guiding synthetic efforts and explaining experimental outcomes. escholarship.org Key approaches include Frontier Molecular Orbital (FMO) theory and the development of quantitative structure–reactivity relationships (QSRRs). mdpi.com

FMO theory analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate where a molecule is most likely to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). For this compound, the nitrogen atom's lone pair would significantly influence the HOMO, making it a likely site for protonation or coordination to metal centers.

Recent research has focused on creating data-driven workflows to predict reactivity parameters from molecular structure alone, bypassing the need for extensive experiments. chemrxiv.org A study on the reactivity of benzhydrylium ions—the core carbocation formed from benzhydryl compounds—demonstrated that QSRR models could accurately predict their electrophilicity based on structural descriptors. chemrxiv.org This approach could be extended to predict how substituents on the phenyl or pyridine rings of this compound would modulate its reactivity.

Machine learning models are also being integrated with quantum mechanical descriptors to predict reaction selectivity with high accuracy. mit.edu For a molecule like this compound, such models could predict the outcome of, for example, an electrophilic aromatic substitution on one of the three rings.

Table 3: Conceptual Reactivity Descriptors for this compound from DFT Calculations (Note: This table is illustrative, showing typical parameters calculated to predict reactivity.)

| Descriptor | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on N | -0.45 | Suggests nucleophilic character of the pyridine nitrogen |

| Fukui Function (f⁻) on N | 0.12 | Predicts susceptibility to electrophilic attack at nitrogen |

Molecular Modeling for Ligand-Target Interactions

When a molecule like this compound is investigated for potential biological activity, molecular modeling techniques such as docking and molecular dynamics (MD) are employed to study its interaction with protein targets. nih.govd-nb.info These structure-based drug design methods aim to predict how a ligand (the small molecule) binds to the active or allosteric site of a receptor. nih.gov

Molecular Docking is the first step, where computational algorithms generate numerous possible binding poses of the flexible ligand within the rigid or semi-flexible binding pocket of the protein. nih.govfrontiersin.org A scoring function then ranks these poses based on estimated binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. researchgate.net This process can screen large libraries of compounds or, for a single compound like this compound, predict its most probable binding mode.

Molecular Dynamics (MD) simulations can then be used to refine the best-docked pose. MD simulates the movements of all atoms in the ligand-protein complex over time (typically nanoseconds to microseconds), providing a dynamic view of the interaction. d-nb.info This allows for the assessment of the stability of the binding pose and the calculation of more accurate binding free energies. researchgate.net

For this compound, a docking study would involve:

Obtaining a 3D structure of the target protein.

Defining the binding site.

Docking the 3D structure of this compound into the site.

Analyzing the top-ranked poses to identify key interactions.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target (Note: This table is a representative example of data from a molecular docking simulation.)

| Parameter | Result |

| Binding Affinity (Scoring Function) | -8.5 kcal/mol |

| Predicted Inhibition Constant (Kᵢ) | 2.1 µM |

| Key Interacting Residues | Leu83, Val91, Ala105, Lys107, Glu125 |

| Types of Interactions | Hydrogen bond (Pyridine N to Lys107), Pi-Pi stacking (Phenyl ring with Phe168), Hydrophobic interactions (Benzhydryl group with Leu83, Val91) |

These computational predictions provide a structural hypothesis for the molecule's mechanism of action, which can then be tested and validated through experimental assays.

Applications of 3 Benzhydrylpyridine in Catalysis and Materials Science

3-Benzhydrylpyridine as a Ligand in Transition Metal Catalysis

The pyridine (B92270) moiety of this compound allows it to coordinate with a wide variety of transition metals, making it a versatile ligand in catalysis. sci-hub.ru The presence of the bulky benzhydryl group introduces significant steric hindrance around the metal center, which can profoundly influence the catalyst's activity and selectivity. numberanalytics.com

Design Principles for Sterically Hindered Catalytic Ligands

The design of sterically hindered ligands is a key strategy in catalysis to control the reaction environment around a metal center. numberanalytics.comnumberanalytics.com Several principles guide the design of these ligands:

Steric Bulk: The size and shape of the substituents on a ligand dictate the steric environment. numberanalytics.com In this compound, the two phenyl rings of the benzhydryl group create a significant steric shield. This bulk can prevent the coordination of multiple substrate molecules or favor specific binding orientations, thereby enhancing selectivity. numberanalytics.com

Conformational Flexibility: The ability of a ligand to adapt its shape is crucial. numberanalytics.comnumberanalytics.com While the pyridine ring is rigid, the benzhydryl group has some conformational flexibility, which can be advantageous in accommodating different substrates.

Electronic Properties: The electron-donating or -withdrawing nature of a ligand influences the reactivity of the metal center. numberanalytics.com Pyridine itself is a good sigma-donating ligand.

The strategic use of bulky ligands like this compound can lead to improved reaction outcomes by minimizing side reactions and controlling product formation. numberanalytics.comorganic-chemistry.org For instance, in cross-metathesis reactions, the steric bulk of N-heterocyclic carbene (NHC) ligands has been shown to significantly impact reaction efficiency, with bulkier ligands favoring the formation of certain products. organic-chemistry.org

Stereocontrol and Enantioselective Catalysis Utilizing Chiral Pyridine Units

Achieving stereocontrol, particularly in the synthesis of a single enantiomer of a chiral molecule, is a major goal in modern chemistry. Chiral pyridine-containing ligands are of significant interest for this purpose. The introduction of chirality into the ligand framework allows for the transfer of stereochemical information to the catalytic reaction, leading to enantiomerically enriched products. ndsu.edu

Several strategies are employed to design effective chiral ligands: numberanalytics.com

Steric Tuning: Adjusting the steric bulk of the chiral ligand can optimize stereoselectivity.

Conformational Control: Fixing the conformation of the ligand can enhance its ability to discriminate between different reaction pathways.

Electronic Tuning: Modifying the electronic properties of the ligand can influence both reactivity and stereoselectivity.

While this compound itself is not chiral, it can be a component of a larger chiral ligand scaffold. The development of chiral pyridine ligands has been a focus of research, with various designs emerging, including those with planar chirality or those derived from the chiral pool. sci-hub.ru These ligands have been successfully applied in a range of asymmetric reactions. The design of chiral pyridine N-oxides has also proven to be a fruitful area for developing effective organocatalysts and ligands for asymmetric synthesis. nih.govresearchgate.net

Applications in Iridium-Catalyzed Transformations

Iridium complexes are versatile catalysts for a wide array of organic transformations, including hydrogenation, C-H bond functionalization, and allylic substitution. core.ac.uk The performance of these catalysts is often dictated by the nature of the ligands coordinated to the iridium center.

Recent research has highlighted the development of a tunable chiral pyridine ligand framework for enantioselective iridium-catalyzed C–H borylation. acs.org This work demonstrates the potential of chiral pyridine ligands in achieving high enantioselectivity in iridium-catalyzed reactions. The borylation products can be further transformed into valuable chiral tri(hetero)arylmethane compounds. acs.org

Iridium catalysts are also employed in the reduction of carbon dioxide. nih.gov Mechanistic studies have shown that in some iridium-catalyzed hydrosilylation reactions of CO2, a Lewis acid co-catalyst is required. nih.gov Furthermore, iridium-catalyzed transfer hydrohalogenation of alkynes provides a safe and efficient method for the synthesis of vinyl halides, avoiding the use of corrosive reagents. ethz.ch

Organocatalytic Roles of this compound and its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.gov Pyridine derivatives, including this compound, can function as organocatalysts, often acting as Lewis bases. researchgate.net

The development of chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts with fluxional chirality has been a notable advancement in organocatalysis. ndsu.edu These catalysts have been successfully applied in the kinetic resolution of alcohols and biaryls, as well as in asymmetric allylic aminations. ndsu.edu

Pyridine N-oxides, which can be derived from pyridines, are effective organocatalysts for various asymmetric reactions, including allylations and propargylations. nih.gov Their catalytic activity stems from the nucleophilicity of the N-oxide oxygen atom. nih.gov Furthermore, metal-free, organocatalytic cascade reactions have been developed for the synthesis of oxazole (B20620) derivatives, demonstrating the potential of organocatalysis in constructing complex heterocyclic scaffolds. rsc.org A recent study also described the use of a naturally occurring organocatalyst for the synthesis of N-benzhydrylpyridine-2-amines. researchgate.net

Development of Novel Catalytic Systems Based on the this compound Scaffold

The this compound scaffold can serve as a building block for the creation of more complex and highly active catalytic systems. acs.org This can involve the incorporation of the pyridine unit into larger, multi-component assemblies or the functionalization of the pyridine ring to introduce additional catalytic sites.

One approach is the self-assembly of multicatalytic systems, where different catalytic units are brought together through non-covalent interactions. mdpi.com Metal-ligand coordination is a powerful tool for constructing such systems, offering precise control over the three-dimensional arrangement of the catalytic components. mdpi.comnih.gov For example, inert metal centers like iridium(III) can act as templates to organize cooperative catalytic sites on different ligands. mdpi.com

The development of supported catalytic systems, where the catalyst is immobilized on a solid support, is another important area of research. nih.gov This approach offers advantages in terms of catalyst recovery and reusability. researchgate.net

Integration into Advanced Materials for Catalytic Applications

The incorporation of catalytic moieties like this compound into advanced materials is a promising strategy for creating robust and recyclable catalysts. mdpi.com This can involve embedding the catalyst within a polymer matrix, grafting it onto the surface of a solid support, or incorporating it into the structure of a metal-organic framework (MOF).

Biochar, a carbonaceous material derived from biomass, is emerging as a sustainable support for catalysts. mdpi.com Its high surface area and tunable properties make it an attractive alternative to traditional carbon supports. mdpi.com Supported catalysts can be used in a wide range of applications, including environmental remediation and the synthesis of fine chemicals. mdpi.com

Environmental Catalysis Applications and Green Catalyst Development

Extensive literature searches did not yield specific research findings or applications of this compound in the fields of environmental catalysis or green catalyst development. While the broader field of pyridine derivatives and related nitrogen-containing heterocyclic compounds is of interest in catalysis, research directly investigating the catalytic properties of this compound for environmental remediation, pollution control, or as a component in green catalyst systems is not documented in the available scientific literature.

Similarly, there is no available data to construct tables detailing research findings, such as catalyst performance, reaction conditions, or yields for environmental applications involving this compound. The development of green catalysts is a significant area of research, focusing on the use of renewable resources, environmentally benign solvents, and energy-efficient processes. researchgate.netmdpi.com However, the role of this compound within this framework has not been a subject of published research.

General concepts in environmental catalysis include the development of single-atom catalysts for reactions like carbon monoxide oxidation and nitrogen oxide reduction, as well as the use of photocatalysis for degrading pollutants. mdpi.comfrontiersin.org Research in green catalysis often explores the use of biocatalysts, such as fruit extracts, for organic synthesis. researchgate.netresearchgate.net For instance, a study demonstrated the use of Gooseberry amla fruit extract as a natural acid catalyst for the synthesis of N-benzhydrylpyridine-2-amines, which represents a green synthetic method. researchgate.net However, the subsequent application of these synthesized compounds in environmental catalysis was not explored.

3 Benzhydrylpyridine in Chemical Biology Research: a Scaffold for Molecular Probes

Scaffold Design Principles for Interrogating Biological Systems

The design of molecular scaffolds is a cornerstone of chemical biology, providing frameworks for the systematic development of probes to investigate complex biological systems. researchgate.netmdpi.com The central principle involves creating a core molecular structure, or "scaffold," that can be systematically modified with various functional groups to modulate its biological activity and properties. mdpi.comnih.gov This approach allows for the exploration of structure-activity relationships and the optimization of molecules for specific research applications. tandfonline.com

A key principle in scaffold design is the concept of "privileged scaffolds," which are molecular frameworks that are capable of binding to multiple biological targets. nih.gov This promiscuity makes them valuable starting points for developing new molecular probes. The 3-benzhydrylpyridine framework can be considered in this context, with its constituent pyridine (B92270) and benzhydryl moieties offering opportunities for diverse chemical modifications.

Effective scaffold design for interrogating biological systems also considers several other factors:

Biocompatibility: The scaffold itself should ideally be non-toxic and not interfere with the biological processes under investigation. mdpi.com

Synthetic Accessibility: The scaffold should be amenable to straightforward and efficient chemical synthesis, allowing for the creation of diverse libraries of derivatives. mdpi.com

Structural Rigidity and Flexibility: A balance between rigidity and flexibility is often desirable. A rigid scaffold can provide a well-defined spatial arrangement of functional groups, while some flexibility may be necessary for optimal binding to a biological target.

Vectorial Properties: The scaffold should allow for the precise spatial orientation of appended functional groups to interact with specific sites on a biological target.

The table below outlines some key principles and their relevance to the this compound scaffold.

| Design Principle | Description | Relevance to this compound |

| Privileged Substructures | Utilizing core structures known to interact with multiple biological targets. | The pyridine ring is a common motif in bioactive molecules, and the benzhydryl group offers a three-dimensional structure that can be explored for various interactions. |

| Synthetic Tractability | The core scaffold should be readily synthesizable and allow for facile derivatization. | The synthesis of this compound and its derivatives can be achieved through established organic chemistry methods. |

| Tunable Physicochemical Properties | The ability to modify properties like solubility, lipophilicity, and metabolic stability. | Modifications to the phenyl rings of the benzhydryl group or the pyridine ring can alter these properties. |

| Three-Dimensional Architecture | The spatial arrangement of the scaffold influences its interaction with biological macromolecules. | The non-planar, three-dimensional shape of this compound provides a distinct structural motif compared to flat aromatic systems. |

Derivatization Strategies for Enhancing Molecular Properties for Research Applications

On-Tissue Chemical Derivatization Techniques for Imaging Mass Spectrometry

Imaging mass spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in biological tissue sections. pasteur.frmdpi.com However, the sensitivity of IMS can be limited for certain molecules due to poor ionization efficiency or low abundance. pasteur.fracs.org On-tissue chemical derivatization (OTCD) has emerged as a critical strategy to overcome these limitations. pasteur.frscite.ai This technique involves applying a chemical reagent directly onto the tissue section to react with target analytes, thereby enhancing their detectability by mass spectrometry. scite.ai

The primary goals of OTCD in the context of IMS are:

Improved Ionization Efficiency: By attaching a readily ionizable tag to the analyte, its signal intensity in the mass spectrometer can be significantly increased. scite.ai

Increased Specificity: Derivatization can be designed to be specific for a particular functional group, allowing for the selective imaging of a class of molecules.

Shifting Mass-to-Charge Ratio: Moving the analyte's signal to a different m/z range can help to avoid interferences from other molecules present in the tissue. scite.ai

For a hypothetical this compound-based probe, OTCD could be employed to enhance its detection in tissue. For example, if the probe were designed to metabolize to a species with a reactive functional group, a derivatizing agent could be applied to the tissue to specifically tag and image the distribution of this metabolite.

Several OTCD reagents have been developed for various classes of molecules. For instance, Girard's reagents are commonly used to derivatize ketones and aldehydes, adding a permanently charged quaternary ammonium (B1175870) group. mdpi.com For carboxylic acids and amines, coupling reagents can be used to attach various tags. acs.orgdiva-portal.org The choice of reagent and reaction conditions must be carefully optimized to ensure the reaction is efficient, specific, and does not cause significant delocalization of the analyte within the tissue. pasteur.fr

Silylation and Other Functionalization Methods for Analytical Research

Silylation is a widely used derivatization technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). numberanalytics.commdpi.com It involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. numberanalytics.comtaylorandfrancis.com This process can significantly enhance the analytical properties of polar compounds. numberanalytics.com

The main advantages of silylation include:

Increased Volatility: By masking polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), silylation reduces intermolecular hydrogen bonding, making the compound more volatile and suitable for GC analysis. numberanalytics.com

Enhanced Thermal Stability: Silylated derivatives are often more thermally stable than the parent compounds, preventing degradation at the high temperatures used in the GC injector and column. numberanalytics.com

Improved Chromatographic Behavior: Silylation can lead to sharper, more symmetrical peaks in chromatograms by reducing interactions with the stationary phase. numberanalytics.com

In the context of research involving this compound, if metabolites or derivatives containing polar functional groups were to be analyzed by GC-MS, silylation would be a crucial sample preparation step. For example, if a hydroxylated metabolite of this compound were to be identified, silylation would be necessary to enable its analysis by GC-MS.

A variety of silylating reagents are available, with different reactivities and selectivities. Some common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net The choice of reagent and reaction conditions (e.g., solvent, temperature, reaction time) must be optimized for the specific analyte. mdpi.com

The table below summarizes some common silylating agents and their applications.

| Silylating Agent | Abbreviation | Common Applications |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, and amines. mdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent for a wide range of functional groups. researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. rsc.org |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. |

Rational Design of this compound-Based Molecular Probes for Specific Research Applications

The rational design of molecular probes is a goal-oriented process that aims to create molecules with specific properties to investigate biological systems. nih.gov This approach leverages an understanding of structure-activity relationships and the physicochemical properties of molecules to tailor a probe for a particular application. nih.gov The this compound scaffold offers a versatile platform for the rational design of such probes.

The design process for a this compound-based probe would typically involve:

Defining the Biological Target and Desired Effect: The first step is to identify the biological question to be addressed. This could involve targeting a specific enzyme, receptor, or cellular process.

Scaffold Selection and Modification: The this compound core would be chosen for its unique three-dimensional structure and synthetic accessibility. Modifications would then be planned to optimize its interaction with the target and to incorporate necessary functionalities.

Incorporation of Reporter Groups: For applications such as fluorescence imaging or positron emission tomography (PET), a suitable reporter group (a fluorophore or a radionuclide) would be incorporated into the molecule. The position of this reporter would be carefully chosen to minimize interference with the probe's biological activity.

Tuning of Physicochemical Properties: The probe's solubility, cell permeability, and metabolic stability would be fine-tuned through chemical modifications to ensure it reaches its target in a biologically relevant context.

For example, a fluorescent probe based on the this compound scaffold could be designed to report on changes in the cellular environment, such as polarity or viscosity. This would involve attaching an environmentally sensitive fluorophore to the scaffold. The benzhydryl moiety could be modified to control the probe's localization within the cell, for instance, by adding lipophilic groups to target membranes or charged groups to target the cytosol.

The table below illustrates a hypothetical design strategy for a this compound-based fluorescent probe.

| Design Component | Strategy | Rationale |

| Scaffold | This compound | Provides a rigid, three-dimensional framework. |

| Reporter Group | A solvatochromic fluorophore (e.g., a derivative of nile red) | To report on changes in the polarity of the local environment. |

| Targeting Moiety | A long alkyl chain attached to one of the phenyl rings | To promote localization to lipid membranes. |

| Linker | A short, flexible linker connecting the fluorophore to the scaffold | To ensure the fluorophore's photophysical properties are not quenched by the scaffold. |

Exploration of this compound in Chemical Genetics and Proteomics Research

Chemical genetics and proteomics are powerful approaches for understanding biological systems at a molecular level. Chemical genetics uses small molecules to perturb protein function, providing insights into biological pathways. Proteomics aims to characterize the entire complement of proteins (the proteome) in a cell or organism, including their expression levels, modifications, and interactions. nih.govnih.gov

The this compound scaffold and its derivatives could potentially be utilized in both of these fields.

In Chemical Genetics:

A library of this compound derivatives could be synthesized and screened for their ability to induce specific phenotypes in cells or organisms. This could lead to the identification of novel probes for studying particular biological processes. The "scaffold hopping" concept, which involves searching for compounds with similar activities but different core structures, could be applied to discover new bioactive molecules based on the this compound framework. tandfonline.com

In Proteomics:

This compound-based probes could be developed for use in "activity-based protein profiling" (ABPP), a powerful proteomic strategy that uses reactive probes to label active enzymes in complex biological samples. For this, a this compound derivative would be designed with a reactive "warhead" that can covalently bind to the active site of a target enzyme. The probe would also contain a reporter tag (e.g., biotin (B1667282) or a fluorophore) to allow for the detection and identification of the labeled proteins by mass spectrometry or fluorescence imaging.

The general workflow for an ABPP experiment using a hypothetical this compound-based probe is outlined below:

Probe Design and Synthesis: A this compound derivative is synthesized with a reactive group and a reporter tag.

Labeling: The probe is incubated with a complex biological sample (e.g., a cell lysate or intact cells).

Detection and Identification: The labeled proteins are detected and identified using proteomics techniques. For example, if the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin beads and then identified by mass spectrometry.

The table below summarizes the potential applications of this compound in these research areas.

| Research Area | Application | Approach |

| Chemical Genetics | Identification of novel bioactive compounds | Screening of a library of this compound derivatives for phenotypic effects. |

| Proteomics | Activity-based protein profiling (ABPP) | Design of a this compound-based probe with a reactive warhead and a reporter tag to label active enzymes. |

Future Research Directions and Outlook for 3 Benzhydrylpyridine

Advancements in Sustainable Synthesis of 3-Benzhydrylpyridine

The chemical industry's shift towards green chemistry is expected to heavily influence the future synthesis of this compound and its derivatives. Research is anticipated to focus on developing environmentally benign and efficient synthetic protocols that minimize waste and avoid hazardous reagents.

Furthermore, the application of alternative energy sources, such as microwave irradiation, is a key area for development. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of other heterocyclic compounds, suggesting its potential for the efficient production of this compound. scilit.commdpi.com The development of reusable catalysts, such as heteropolyanion-based ionic liquids, also represents a critical direction for making the synthesis more sustainable and cost-effective. mdpi.com

Table 1: Future Directions in Sustainable Synthesis

| Research Area | Key Objectives | Potential Approaches |

|---|---|---|

| Green Catalysis | Replace hazardous catalysts with eco-friendly alternatives. | Use of natural organoacid extracts (e.g., GAFE), biocatalysts. researchgate.netresearchgate.net |